N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
The compound “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and furan rings would likely contribute to the compound’s stability and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to "N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide" involves complex chemical reactions aimed at creating novel structures with potential therapeutic benefits. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone, showcases the intricate processes involved in producing compounds with anti-inflammatory and analgesic properties. These compounds have been designed to target specific biological pathways, demonstrating the potential for therapeutic applications (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
Research into compounds structurally related or similar to "this compound" has highlighted their potential in various therapeutic applications. For example, the investigation of carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity suggests the relevance of such compounds in cancer research. These studies indicate a promising direction for developing new treatments for diseases like leukemia and potentially other types of cancer, emphasizing the importance of structural modification in enhancing therapeutic efficacy (Deady et al., 2003).
Antimicrobial and Antioxidant Activities
The compound's structural analogs have also been studied for their antimicrobial and antioxidant activities. This area of research is crucial for discovering new agents that can combat microbial resistance and oxidative stress-related conditions. The investigation into the synthesis, crystal structure, and Hirshfeld surface analysis of similar compounds provides insights into the molecular interactions responsible for their biological activities. Understanding these interactions helps in designing more effective antimicrobial and antioxidant agents, contributing to the broader field of drug discovery and development (Prabhuswamy et al., 2016).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . Its unique structure offers potential for medicinal applications, such as drug development and disease treatment.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Future Directions
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-11-7-15(12(2)25-11)19(22)20-10-14-9-17(26-21-14)13-5-6-16(23-3)18(8-13)24-4/h5-9H,10H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROODKZRBCDGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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